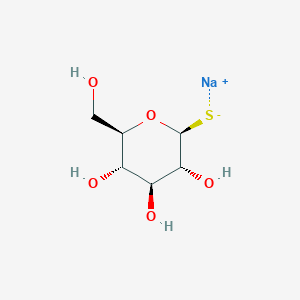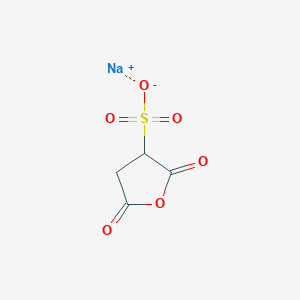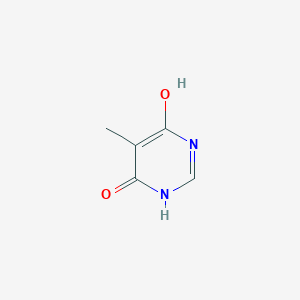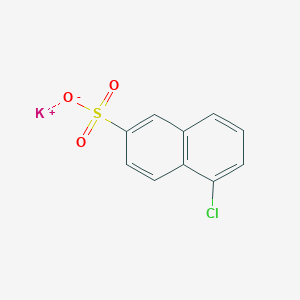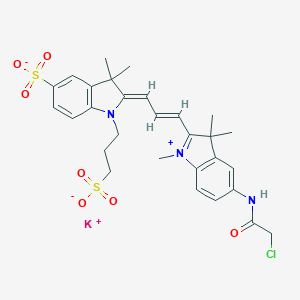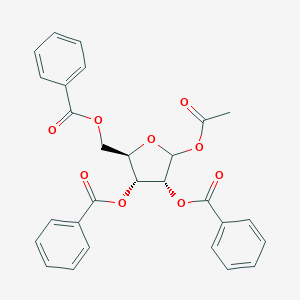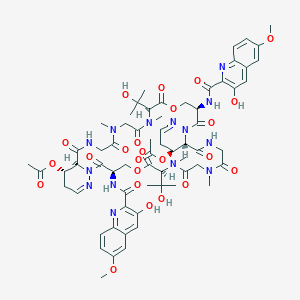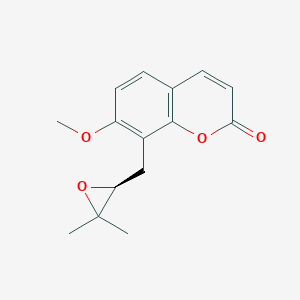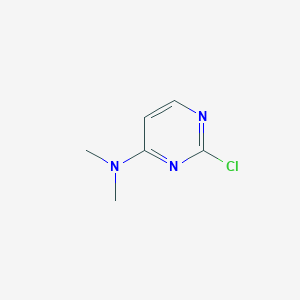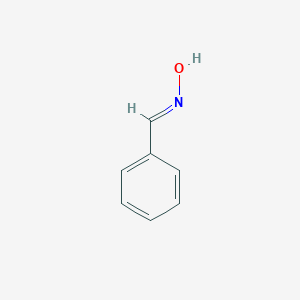
Benzaldehyde oxime
Overview
Description
The reduction of (E)-benzaldehyde oxime, at various pH, was studied.
Mechanism of Action
C7H7NOC_7H_7NOC7H7NO
. This compound has been studied for its significant roles in various biochemical reactions and pathways. Here, we will discuss its mechanism of action, focusing on its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Target of Action
Many oximes, including benzaldehyde oxime, have been reported to inhibit over 40 different kinases, including amp-activated protein kinase (ampk), phosphatidylinositol 3-kinase (pi3k), cyclin-dependent kinase (cdk), and multiple receptor and non-receptor tyrosine kinases .
Mode of Action
This compound undergoes a reaction known as the Beckmann rearrangement . This reaction involves the conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond . This rearrangement leads to the formation of benzamide, catalyzed by nickel salts or photocatalyzed by BODIPY .
Biochemical Pathways
The Beckmann rearrangement of this compound affects the biochemical pathway leading to the formation of benzamide . Additionally, its dehydration yields benzonitrile, and it can be hydrolyzed to regenerate benzaldehyde . These reactions indicate that this compound plays a role in various biochemical pathways involving these compounds.
Pharmacokinetics
This compound is a white solid with a molecular weight of 121.1366 , which could influence its absorption and distribution in the body.
Result of Action
The result of this compound’s action is the formation of benzamide through the Beckmann rearrangement . This reaction could potentially influence various cellular processes, given the role of benzamide in biological systems.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Beckmann rearrangement it undergoes is temperature-dependent . Moreover, the reaction of this compound with hydroxylamine hydrochloride to form the oxime occurs at room temperature . Therefore, temperature is a crucial environmental factor influencing the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Benzaldehyde, oxime is involved in several biochemical reactions. It undergoes Beckmann rearrangement to form benzamide, catalyzed by nickel salts . This reaction is significant as it demonstrates the interaction of Benzaldehyde, oxime with enzymes such as nickel salts .
Cellular Effects
Benzaldehyde, oxime has been found to have antioxidant properties . A series of fourteen benzaldoximes were synthesized and evaluated for antioxidant activity using the lipid peroxidation (LP) method . Most of the tested compounds had antioxidant properties . This suggests that Benzaldehyde, oxime could influence cell function by acting as an antioxidant and potentially impacting cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Benzaldehyde, oxime involves its conversion to benzamide through the Beckmann rearrangement . This process is catalyzed by nickel salts . The dehydration of Benzaldehyde, oxime yields benzonitrile . It can also be hydrolyzed to regenerate benzaldehyde .
Metabolic Pathways
Benzaldehyde, oxime is involved in the Beckmann rearrangement metabolic pathway . This pathway involves the conversion of Benzaldehyde, oxime to benzamide, catalyzed by nickel salts
Properties
IUPAC Name |
(NE)-N-benzylidenehydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWKXBJHBHYJBI-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061313, DTXSID801031545 | |
| Record name | Benzaldehyde, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-Benzaldoxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | Benzaldehyde oxime | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20278 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0041 [mmHg] | |
| Record name | Benzaldehyde oxime | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20278 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
622-31-1, 932-90-1 | |
| Record name | Benzaldoxime, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-Benzaldoxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Syn-benzaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZALDOXIME, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBP7JJ5HTH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Benzaldehyde oxime (also known as benzaldoxime) has the molecular formula C7H7NO and a molecular weight of 121.14 g/mol. Key spectroscopic data include:
- IR spectroscopy: A strong band corresponding to the O-H stretch of the oxime group is observed, along with characteristic bands for the aromatic ring and the C=N stretch. [, , , ]
- NMR spectroscopy: Both 1H and 13C NMR spectra provide valuable information about the structure, with distinct signals for the aromatic protons, the oxime proton, and the carbon atoms in different chemical environments. [, , , ]
ANone: this compound is generally stable under ambient conditions but can undergo reactions under certain circumstances. Its performance under various conditions dictates its applications:
- Thermal stability: While generally stable, heating this compound can lead to thermal isomerization, forming (Z)-benzaldehyde oxime as the major product. [] This property has implications for its use in high-temperature applications.
- Solvent compatibility: Its solubility varies depending on the solvent. This property is crucial for its use in various synthetic applications and extraction processes. [, , , , ]
ANone: While this compound itself is not a catalyst, it acts as a versatile reagent in various synthetic transformations:
- Hydroxide surrogate: this compound has been successfully employed as a hydroxide source in palladium-catalyzed reactions to synthesize phenols from aryl halides. [] This approach offers a milder alternative to traditional harsh conditions, expanding the scope of accessible phenols.
- Chromone synthesis: A transition-metal-free strategy utilizes this compound for the preparation of chromones from o-bromoaryl ynones. This reaction proceeds through a C-O bond formation mechanism, with this compound acting as a hydroxide source and leading to the formation of 1,3-diketone intermediates. [] This method provides a valuable tool for synthesizing chromones, important structural motifs in medicinal chemistry.
ANone: Computational methods provide valuable insights into the properties and reactivity of this compound:
- Conformational analysis: Density functional theory (DFT) calculations help determine the most stable conformations of this compound and its derivatives. [, ] This information is crucial for understanding its reactivity and interactions with other molecules.
- Mechanistic studies: DFT calculations can elucidate the mechanisms of reactions involving this compound, such as the formation of nitriles from the reaction with thiocarbonyl compounds. [] These studies provide valuable insights into the factors controlling the reaction pathway and selectivity.
ANone:
- Electron-donating substituents: Benzaldehyde oximes with electron-donating substituents on the benzene ring show increased reactivity in reactions like dehydration to nitriles using N-chlorosuccinimide and pyridine. [] These substituents can stabilize intermediates or transition states, leading to enhanced reaction rates.
- Electron-withdrawing substituents: The presence of electron-withdrawing groups can influence the photochemical behavior of this compound ethers. [] These groups can alter the energy levels involved in photoinduced electron transfer processes, affecting the reaction pathway and product distribution.
- Oxime ether formation: Converting this compound to its corresponding ether derivatives can significantly alter its reactivity. For example, while this compound primarily yields the aldehyde upon photooxidation, its O-methyl ether predominantly forms the nitrile. [] This highlights how subtle structural changes can dramatically impact the reactivity and product outcome.
ANone: A combination of techniques is employed for the analysis of this compound:
- Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups, while nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information. [, , , ]
- Chromatography: Gas chromatography (GC) coupled with mass spectrometry (MS) is commonly used to analyze this compound and its reaction products. [, ] This technique allows for separation and identification of individual components in a mixture.
ANone: Yes, depending on the specific application, several alternatives exist:
- Hydroxide surrogates: Other hydroxide surrogates, such as acetohydroxamic acid and hydroxylamine hydrochloride, have been explored in the synthesis of phenols from aryl ammonium salts. [] The choice of the optimal surrogate depends on the specific substrate and reaction conditions.
- Oxime reagents: Different oximes can be employed in reactions like the synthesis of isoxazole-oxadiazole diheterocyclic compounds. [] The choice of oxime can influence the reaction yield and selectivity.
ANone:
ANone: this compound bridges various disciplines, leading to interdisciplinary research:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

